molecular formula C9H7BrN2S B8745802 5-Bromo-2-(2-methyl-1,3-thiazol-4-yl)pyridine

5-Bromo-2-(2-methyl-1,3-thiazol-4-yl)pyridine

Cat. No. B8745802
M. Wt: 255.14 g/mol
InChI Key: NFTAZCZNPRGVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(2-methyl-1,3-thiazol-4-yl)pyridine is a useful research compound. Its molecular formula is C9H7BrN2S and its molecular weight is 255.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(2-methyl-1,3-thiazol-4-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(2-methyl-1,3-thiazol-4-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-2-(2-methyl-1,3-thiazol-4-yl)pyridine

Molecular Formula

C9H7BrN2S

Molecular Weight

255.14 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C9H7BrN2S/c1-6-12-9(5-13-6)8-3-2-7(10)4-11-8/h2-5H,1H3

InChI Key

NFTAZCZNPRGVOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-bromo-1-(5-bromopyridin-2-yl)ethanone (3.77 g, 13.5 mmol) was dissolved in ethanol (32 mL) and ethanethioamide (1.12 g, 14.8 mmol) was added and the reaction stirred for 18 h at 75° C. The mixture was concentrated; the residual solid was dispersed in ethyl acetate (100 mL), and treated with saturated sodium bicarbonate solution (100 mL) until no further gas evolution was noted. The combined organics were washed with water (50 mL) and brine (50 mL). The aqueous washes were back-extracted with ethyl acetate (100 mL) and the combined organic layers were dried over magnesium sulfate, treated with Darco, filtered through a paper filter, and concentrated to give a yellow solid. The crude product was purified by flash chromatography (90 g silica gel, 1-5% methanol in ethyl acetate). The major product was further purified by flash chromatography (40 g silica gel, 10% ethyl acetate in hexane) to give the title compound (1.94 g) as a colorless crystalline solid.
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two

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